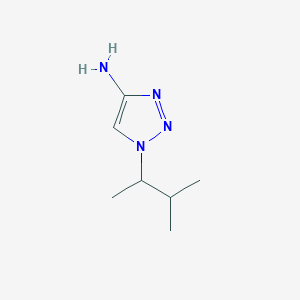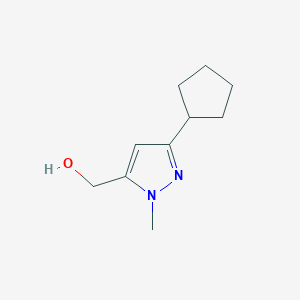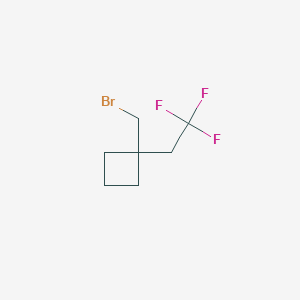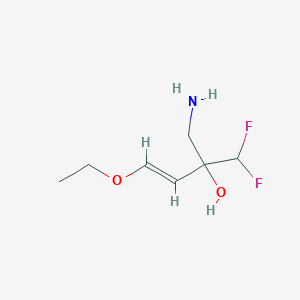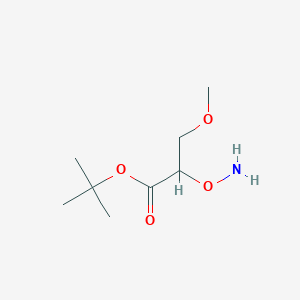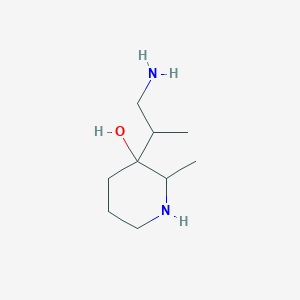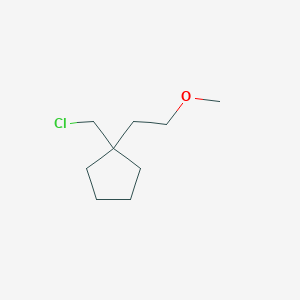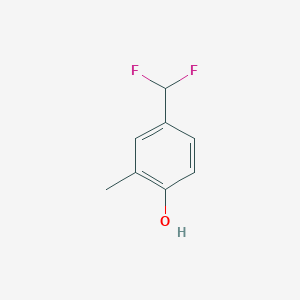
4-(Difluoromethyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-methylphenol is an organic compound that belongs to the class of difluoromethylated phenols. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methylphenol can be achieved through several methods. One common approach involves the difluoromethylation of 2-methylphenol (o-cresol) using difluoromethylating agents. For example, the reaction of 2-methylphenol with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-based catalysts, such as copper or silver complexes, has been explored to enhance the efficiency and selectivity of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can lead to a variety of substituted phenol derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-methylphenol include:
- 4-(Trifluoromethyl)phenol
- 4-(Difluoromethyl)phenol
- 2-Methyl-4-(trifluoromethyl)phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of a difluoromethyl group and a methyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,8,11H,1H3 |
InChI Key |
FRBKSDKRCOURDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


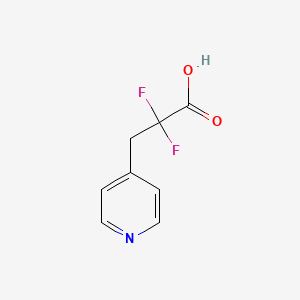
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
